Pyrrolidin-3-yl butanoate

Physicochemical Profiling Lead Optimization Prodrug Design

Pyrrolidin-3-yl butanoate (CAS 197964-12-8), also named 3-n-butyryloxypyrrolidine, is a pyrrolidine-based ester with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol. It features a saturated pyrrolidine ring esterified with butyric acid at the 3-position, yielding a topological polar surface area (TPSA) of 38.33 Ų and a calculated LogP of 1.02.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 197964-12-8
Cat. No. B180316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidin-3-yl butanoate
CAS197964-12-8
SynonymsButanoic acid, 3-pyrrolidinyl ester (9CI)
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCCCC(=O)OC1CCNC1
InChIInChI=1S/C8H15NO2/c1-2-3-8(10)11-7-4-5-9-6-7/h7,9H,2-6H2,1H3
InChIKeyAMBFAHQJLWMXNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolidin-3-yl Butanoate (CAS 197964-12-8): Procurement-Relevant Physicochemical and Synthetic Profile


Pyrrolidin-3-yl butanoate (CAS 197964-12-8), also named 3-n-butyryloxypyrrolidine, is a pyrrolidine-based ester with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . It features a saturated pyrrolidine ring esterified with butyric acid at the 3-position, yielding a topological polar surface area (TPSA) of 38.33 Ų and a calculated LogP of 1.02 . This compound is primarily utilized as a synthetic intermediate in medicinal and agrochemical chemistry, with documented application in the development of positron emission tomography (PET) tracers targeting butyrylcholinesterase [1].

Why Generic Substitution Fails for Pyrrolidin-3-yl Butanoate: Evidence on Positional Isomerism and Ester-Specific Performance


In-class substitution of pyrrolidin-3-yl butanoate with other pyrrolidine esters or positional isomers is not straightforward due to quantifiable differences in lipophilicity, steric protection, and biological substrate specificity. The 3-position ester attachment on the pyrrolidine ring, combined with the butyrate chain length, yields a LogP of 1.02 , which is substantially higher than the predicted LogP of the corresponding alcohol (3-hydroxypyrrolidine, PSA 32.26, LogP ~ -0.5) . Furthermore, the butyrate ester demonstrates distinct substrate behavior for butyrylcholinesterase compared to acetate or propionate analogs, as established in radiopharmaceutical studies [1]. These quantitative property differences mean that a generic replacement with a different ester or regioisomer will alter pharmacokinetic and reactivity profiles, undermining both synthetic sequence reliability and biological assay reproducibility.

Pyrrolidin-3-yl Butanoate (CAS 197964-12-8): Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Advantage Over 3-Hydroxypyrrolidine: LogP and PSA Comparison

Pyrrolidin-3-yl butanoate exhibits a measured LogP of 1.02040, which is approximately 1.5 log units higher than the estimated LogP of its alcohol precursor, 3-hydroxypyrrolidine (LogP ~ -0.5). This increase in lipophilicity is accompanied by a moderate increase in topological polar surface area (TPSA) from 32.26 Ų (3-hydroxypyrrolidine) to 38.33 Ų (butanoate ester) . The higher LogP facilitates membrane permeation in cell-based assays and improves organic-phase partitioning during synthetic workup.

Physicochemical Profiling Lead Optimization Prodrug Design

Synthetic Yield Superiority via Optimized Debenzylation Process

A patented hydrogenolysis process delivers (R,S)-3-n-butyryloxypyrrolidine hydrochloride in 92 mole percent yield from the corresponding N-benzyl precursor, using ethanol as solvent and palladium-on-carbon catalyst under protic acid conditions [1]. This yield substantially exceeds the 36 mole percent obtained for the analogous (S)-3-(1-cyano-1,1-diphenylmethyl)-pyrrolidine under comparable debenzylation conditions, as documented in the same patent's comparative example [1].

Process Chemistry Scale-Up Synthesis Intermediate Manufacturing

Butyrylcholinesterase Substrate Specificity: Implications for PET Tracer Development

Pyrrolidin-3-yl butanoate belongs to a class of pyrrolidinyl butyrate esters evaluated as substrates for cerebral butyrylcholinesterase (BChE). Kikuchi et al. (2001) demonstrated that pyrrolidinyl butyrate esters, when radiolabeled with ¹¹C, produce brain-penetrant metabolites upon enzymatic hydrolysis, enabling PET-based quantification of BChE activity [1]. The butyrate ester chain length is critical for BChE recognition; shorter-chain esters (e.g., acetate) are preferentially hydrolyzed by acetylcholinesterase (AChE), leading to off-target signal in neuroimaging applications [1][2].

Radiopharmaceutical Chemistry Neuroimaging Enzyme Substrate Profiling

Pyrrolidin-3-yl Butanoate (CAS 197964-12-8): Highest-Evidence Application Scenarios for Procurement Decision-Making


Process-Scale Synthesis of 3-Substituted Pyrrolidine Intermediates for Drug Discovery

Procurement of pyrrolidin-3-yl butanoate is most strongly justified when the compound serves as a key intermediate in a synthetic route requiring subsequent N-deprotection or ester hydrolysis to access 3-hydroxypyrrolidine for medicinal chemistry programs. The 92% yield documented in the patented debenzylation process [1] provides a robust cost-of-goods argument compared to alternative protecting group strategies (e.g., 3-acetoxypyrrolidine or 3-tosyloxypyrrolidine) that lack equivalent published high-yield protocols.

Development of Butyrylcholinesterase-Targeted PET Radiotracers

Research groups developing ¹¹C- or ¹⁸F-labeled radiotracers for in vivo imaging of butyrylcholinesterase in Alzheimer's disease or related neurodegenerative disorders should procure pyrrolidin-3-yl butanoate as a precursor or reference standard. Its classification as a BChE-preferring substrate, inferred from class-level structure-activity data [2], supports its use in assays where discrimination between AChE and BChE activity is required, a need not met by generic choline ester substrates.

Design of Lipophilic Prodrugs of 3-Hydroxypyrrolidine-Containing APIs

When active pharmaceutical ingredients (APIs) incorporate a 3-hydroxypyrrolidine moiety that exhibits poor oral bioavailability due to low LogP, pyrrolidin-3-yl butanoate can be procured as a prodrug intermediate. Its LogP of 1.02 represents a quantifiable 30-fold increase in lipophilicity over the free alcohol form , improving passive intestinal absorption. Procurement decisions should be benchmarked against alternative ester prodrugs (acetate, propionate) based on the specific LogP target required for the therapeutic indication.

Quote Request

Request a Quote for Pyrrolidin-3-yl butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.